Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)
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Overview
Description
Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) is a coordination compound with the chemical formula C24H12CuF10O8. It is known for its unique structure, which includes copper(II) ions coordinated with ethyl (pentafluorobenzoyl)pyruvate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) typically involves the reaction of copper(II) salts with ethyl (pentafluorobenzoyl)pyruvate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving copper(II) salts in a suitable solvent.
- Adding ethyl (pentafluorobenzoyl)pyruvate to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Isolating the product by filtration and purification .
Industrial Production Methods
While specific industrial production methods for Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) can undergo various chemical reactions, including:
Oxidation: The copper(II) center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced to copper(I) species under suitable conditions.
Substitution: Ligand exchange reactions can occur, where the ethyl (pentafluorobenzoyl)pyruvate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
Oxidation: Higher oxidation state copper complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) has several scientific research applications:
Catalysis: It can act as a catalyst in organic reactions, including cross-coupling and oxidation reactions.
Material Science: The compound is used in the development of new materials with unique electronic and magnetic properties.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Industrial Applications: Potential use in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) exerts its effects involves coordination chemistry principles. The copper(II) center can interact with various substrates, facilitating electron transfer and catalytic processes. The ethyl (pentafluorobenzoyl)pyruvate ligands stabilize the copper center and influence its reactivity. Molecular targets include organic molecules and biomolecules that can coordinate with the copper center .
Comparison with Similar Compounds
Similar Compounds
Bis(acetylacetonato)copper(II): Another copper(II) coordination compound with acetylacetonate ligands.
Bis(benzoylacetonato)copper(II): Similar structure but with benzoylacetonate ligands.
Bis(trifluoroacetylacetonato)copper(II): Contains trifluoroacetylacetonate ligands.
Uniqueness
Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II) is unique due to the presence of pentafluorobenzoyl groups, which impart distinct electronic properties and reactivity compared to other copper(II) coordination compounds. This makes it particularly useful in specific catalytic and material science applications .
Properties
IUPAC Name |
copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H6F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*3H,2H2,1H3;/q2*-1;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAZTOGEVXGWIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12CuF10O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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